Ustusol A
Description
Evolution of Drimane (B1240787) Sesquiterpenoid Research
Research into drimane sesquiterpenoids has evolved significantly since the isolation of the foundational compound, drimenol (B159378), in 1948 from the stem bark of Drimys winterii. researchgate.net Initially, studies primarily focused on their isolation and structural elucidation from plant sources. nih.gov Over time, the discovery of drimane sesquiterpenoids in fungi and marine organisms expanded the scope of research. nih.govresearchgate.net The past few decades, in particular, have seen the identification of a large number of novel drimane structures from various fungal species. nih.govresearchgate.net This has been accompanied by increasing efforts to understand their biosynthesis, particularly in fungi, with the elucidation of key enzymatic pathways involved in forming the drimane backbone. nih.govresearchgate.net The diverse biological activities exhibited by these compounds have further driven research into their potential applications in various fields, including medicine and agriculture. researchgate.netasm.orgiau.irnih.gov
Structural Diversity within the Drimane Sesquiterpenoid Family
The structural diversity of drimane sesquiterpenoids arises from modifications to the core trans-decalin skeleton. researchgate.netasm.orgresearchgate.net These modifications often involve the introduction of oxygen-containing functional groups such as hydroxyl, aldehyde, acetate, and lactone moieties, commonly found at positions C6, C9, C11, and C12. researchgate.net The presence and position of double bonds can also vary, contributing to the structural richness of this class of compounds. nih.gov Examples of structural variations include compounds with different oxidation states, epimerizations, and the formation of additional ring systems, such as lactone rings. asm.orgresearchgate.netmdpi.commdpi.com This structural variability underpins the wide range of biological activities observed among drimane sesquiterpenoids. researchgate.netasm.orgiau.irnih.gov
Some examples of characterized drimane sesquiterpenoids include polygodial, drimenol, isotadeonal, and pereniporin A. nih.govmdpi.com
Contextualization of Ustusol A within Drimane Chemistry
This compound is a specific drimane sesquiterpenoid that has been isolated from natural sources, notably from fungi. nih.govresearchgate.netresearchgate.net Its identification contributes to the growing number of drimane-type metabolites discovered, particularly from marine-derived fungi. nih.govresearchgate.netresearchgate.netnih.gov Research has indicated that this compound possesses biological activity, specifically exhibiting activity against a panel of plant pathogenic fungi. nih.gov The isolation and characterization of compounds like this compound highlight the ongoing discovery of novel drimane structures and their potential as sources of bioactive molecules. nih.govresearchgate.netresearchgate.netnih.gov Its study fits within the broader research landscape of drimane sesquiterpenoids, focusing on understanding the chemical diversity and biological potential of these natural products. nih.govresearchgate.netnih.gov
This compound has been specifically isolated from the marine sediment-derived fungus Aspergillus ustus. nih.gov This particular fungal species has been a source of several drimane sesquiterpenoids, including this compound and other related compounds like ustusol F, 9-deoxyustusol F, and ustusol G. researchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7S,8aS)-4,7-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-7-10(17)12-13(2,3)11(18)5-6-14(12,4)15(9,19)8-16/h7,11-12,16,18-19H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQABSTCGJNMC-NZBPQXDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(C(CCC2(C1(CO)O)C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CC[C@@H](C2(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Bioproduction and Ecological Distribution of Ustusol a
Microbial Producers of Ustusol A and Related Congeners
The biosynthesis of this compound is predominantly associated with fungal secondary metabolism. Specific genera, and even particular species and strains within those genera, have been identified as producers of this drimane (B1240787) sesquiterpenoid.
Fungal Genera Associated with this compound Production
The production of this compound and structurally similar drimane sesquiterpenoids is not limited to a single fungal genus. While Aspergillus is a prominent producer, research has identified other genera capable of synthesizing these compounds. Notably, a marine-derived fungus belonging to the order Pleosporales has been documented as a source of this compound. This highlights that the biosynthetic pathways for this compound have evolved in different fungal lineages, suggesting its potential ecological significance across a broader taxonomic range.
Specific Aspergillus Species and Strains
Within the genus Aspergillus, the species Aspergillus ustus stands out as a significant producer of this compound and its analogs. Several strains of A. ustus isolated from various environments have demonstrated the capacity to synthesize a range of drimane sesquiterpenoids. One particularly well-documented strain is Aspergillus ustus 094102 , which was isolated from a mangrove ecosystem. mdpi.com This strain has been the subject of chemical investigations that have led to the characterization of numerous drimane sesquiterpenoids. Further research into other Aspergillus species may reveal a wider distribution of this compound production within this diverse and ubiquitous genus.
| Fungal Producer | Compound(s) Produced |
| Pleosporales sp. | This compound |
| Aspergillus ustus 094102 | Drimane sesquiterpenoids (including Ustusol congeners) |
Isolation Habitats and Environmental Niches
The discovery of this compound and its producing microorganisms is a testament to the rich chemical diversity found in a variety of ecosystems. From the depths of the oceans to the intricate root systems of coastal plants, fungi that synthesize this compound have adapted to unique and competitive environments.
Marine Ecosystems (Sponges, Sediments)
Marine environments, particularly marine invertebrates and sediments, are recognized as hotspots for discovering novel bioactive compounds. Fungi associated with marine sponges have been a fruitful source of natural products. Aspergillus ustus, a known producer of drimane sesquiterpenoids, has been isolated from marine sponges. mdpi.com The symbiotic or associative relationships between these fungi and their sponge hosts are thought to play a role in the production of such secondary metabolites, which may serve as chemical defenses for the host. While direct isolation of this compound from a sponge-associated fungus is a subject of ongoing research, the presence of its producing organisms in these habitats is a strong indicator of their potential as a source. Marine sediments also harbor a vast diversity of fungi, and continued exploration of these environments is likely to reveal more producers of this compound and other valuable compounds.
Mangrove Environments (Rhizospheric Soil)
Mangrove ecosystems are unique intertidal zones characterized by high salinity and anaerobic soil conditions. These challenging environments foster a unique microbial community. The rhizospheric soil, the region of soil directly influenced by root secretions, of mangrove plants is particularly rich in microbial diversity. It is from this specific niche that the drimane sesquiterpenoid-producing fungus, Aspergillus ustus 094102 , was isolated. mdpi.com This fungus was found in the rhizosphere of the mangrove plant Bruguiera gymnorrhiza. mdpi.com The production of secondary metabolites like this compound in such a competitive environment may provide the fungus with an advantage in nutrient acquisition or in deterring other microorganisms.
| Isolation Habitat | Specific Niche | Associated Organism(s) | Producing Fungus |
| Marine Ecosystem | Marine Sponge | Suberites domuncula | Aspergillus ustus |
| Mangrove Environment | Rhizospheric Soil | Bruguiera gymnorrhiza | Aspergillus ustus 094102 |
Other Terrestrial and Endophytic Sources
Beyond marine and mangrove ecosystems, fungi capable of producing sesquiterpenoids are also found in various terrestrial and endophytic environments. Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a significant source of bioactive natural products. nih.govnih.gov While the direct isolation of this compound from an endophytic fungus has yet to be widely reported, the vast and largely unexplored diversity of endophytic fungi presents a promising frontier for discovering new sources of this compound. Terrestrial soils also harbor an immense diversity of fungi, including various species of Aspergillus, suggesting that soil-dwelling fungi could also be producers of this compound. bustmold.comwikipedia.org
Elucidation of Biosynthetic Pathways for Ustusol a
Precursor Metabolism and Key Intermediates (e.g., Farnesyl Pyrophosphate)
The biosynthesis of all sesquiterpenoids, including Ustusol A, originates from the central isoprenoid pathway. The key C15 precursor for the formation of the drimane (B1240787) skeleton is Farnesyl Pyrophosphate (FPP) . FPP is assembled from the condensation of three C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are themselves products of the mevalonate (B85504) pathway in fungi.
FPP stands as a critical branch-point intermediate in fungal metabolism, serving as the substrate for the synthesis of a diverse array of isoprenoid compounds, including sterols, carotenoids, and various sesquiterpenes. The commitment of FPP to drimane sesquiterpenoid biosynthesis is the first dedicated step in the formation of this compound.
Enzymatic Transformations and Stereochemical Control
The conversion of the linear FPP molecule into the complex, polycyclic structure of this compound is accomplished through a series of highly specific enzymatic reactions. These transformations are responsible for the formation of the characteristic drimane scaffold and the precise stereochemistry observed in the final molecule.
Cyclization Mechanisms
The initial and crucial step in the formation of the drimane core is the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as terpene cyclases, or more specifically for this pathway, a drimenol (B159378) synthase . In fungi, these enzymes are typically haloacid dehalogenase (HAD)-like hydrolases.
The proposed mechanism involves a protonation-initiated cyclization cascade of FPP, leading to the formation of a bicyclic drimanyl cation intermediate. This reactive intermediate is then quenched by water to produce the key intermediate, drimenol . The drimenol synthase exercises strict stereochemical control over the cyclization process, ensuring the correct conformation of the decalin ring system characteristic of drimane sesquiterpenoids.
Oxidative Modifications (e.g., Cytochrome P450 Involvement)
Following the initial cyclization to form drimenol, the drimane skeleton undergoes a series of oxidative modifications to yield the final structure of this compound. These reactions are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (P450s) and FAD-binding oxidoreductases .
Cytochrome P450 enzymes are versatile catalysts responsible for introducing oxygen atoms into the drimane scaffold through hydroxylation reactions at specific carbon atoms. In the biosynthesis of related drimane sesquiterpenoids in other Aspergillus species, P450s have been shown to catalyze multiple hydroxylations. For the formation of this compound, it is hypothesized that P450s are responsible for the introduction of hydroxyl groups at various positions on the drimane ring.
FAD-binding oxidoreductases are also implicated in the oxidative tailoring of the drimane intermediate. These enzymes can catalyze further oxidation of the hydroxylated positions, potentially leading to the formation of ketone functionalities present in some drimane structures. The precise sequence and interplay of these oxidative enzymes are critical in determining the final decorated structure of this compound.
Genomic and Molecular Basis of Biosynthesis
The enzymes responsible for the biosynthesis of this compound are encoded by a set of genes that are typically clustered together on the fungal chromosome. This co-localization facilitates the coordinated regulation of the entire biosynthetic pathway.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
While the specific biosynthetic gene cluster for this compound in Aspergillus ustus has not been definitively characterized, strong evidence points to the existence of a homologous cluster based on studies of related fungi. In Aspergillus calidoustus, a closely related species that also produces drimane sesquiterpenoids, a drimane-type sesquiterpene (drt) biosynthetic gene cluster has been identified and characterized. nih.gov
This drt cluster in A. calidoustus contains genes encoding for a drimenol synthase (DrtB), a cytochrome P450 (DrtD), and an FAD-binding oxidoreductase (DrtC), which are the key enzymes required for the biosynthesis of the drimane core and its subsequent oxidative modifications. nih.gov The identification of this cluster provides a robust model for the genetic basis of this compound production in A. ustus.
Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway
| Enzyme Class | Putative Function in this compound Biosynthesis |
| Farnesyl Pyrophosphate Synthase | Synthesis of the C15 precursor, Farnesyl Pyrophosphate (FPP) |
| Drimenol Synthase (Terpene Cyclase) | Cyclization of FPP to form the drimenol core |
| Cytochrome P450 Monooxygenase | Regio- and stereospecific hydroxylation of the drimane skeleton |
| FAD-binding Oxidoreductase | Further oxidation of hydroxylated intermediates |
Comparative Genomics of this compound Producing Strains
Comparative genomic analyses of various Aspergillus species have revealed that biosynthetic gene clusters for secondary metabolites are often conserved among closely related species. A genomics-based study of Aspergillus ustus identified a total of 52 secondary metabolite biosynthetic gene clusters, indicating a rich potential for the production of diverse natural products. plos.org
Phylogenetic analysis of the drt gene cluster from A. calidoustus has shown that a homologous cluster is present in Aspergillus ustus. This finding strongly supports the hypothesis that a similar drimane-type sesquiterpene biosynthetic gene cluster is responsible for the production of this compound in this fungus. The conservation of this cluster suggests a shared evolutionary origin for drimane sesquiterpenoid biosynthesis within the Aspergillus genus.
Mechanisms of Gene Cluster Regulation and Expression
The regulation of secondary metabolite BGCs in filamentous fungi is a multi-layered process involving both pathway-specific and global regulatory factors. While the specific regulatory mechanisms governing the this compound gene cluster are currently unknown due to the lack of its identification, general principles of gene cluster regulation in Aspergillus can be described.
Transcriptional Regulation: The expression of genes within a BGC is tightly controlled at the transcriptional level. This regulation is often mediated by transcription factors, which are proteins that bind to specific DNA sequences in the promoter regions of genes to either activate or repress their transcription.
Pathway-Specific Transcription Factors: Many BGCs contain one or more regulatory genes within the cluster itself. These genes encode pathway-specific transcription factors, often belonging to the Zn(II)2Cys6 binuclear cluster family, which specifically control the expression of the other genes within that cluster.
Global Regulators: In addition to pathway-specific regulation, the expression of BGCs is also influenced by global regulators that respond to broader environmental and developmental cues. These can include factors sensitive to nutrient availability (carbon, nitrogen), pH, light, and cellular stress. In Aspergillus species, well-known global regulators include proteins such as LaeA, VeA, and CreA.
Chromatin-Level Regulation: The accessibility of DNA within a gene cluster to the transcriptional machinery is also a critical point of regulation. Chromatin, the complex of DNA and proteins (primarily histones) in eukaryotic cells, can exist in a condensed (heterochromatin) or a more open (euchromatin) state. BGCs located in heterochromatic regions are often silenced. The modification of histones, such as acetylation and methylation, plays a crucial role in modulating chromatin structure and thereby gene expression. Chromatin remodeling complexes can be recruited to specific gene clusters to alter the chromatin state and either permit or prevent transcription.
For the this compound biosynthetic gene cluster, it is hypothesized that its expression is similarly controlled by a combination of pathway-specific transcription factors and global regulatory networks, in conjunction with chromatin-level modifications. However, without the identification of the specific gene cluster, the precise transcription factors and regulatory elements involved remain to be elucidated.
Investigation of Horizontal Gene Transfer Events
Horizontal gene transfer (HGT), the movement of genetic material between different species, is increasingly recognized as a significant force in the evolution of fungal secondary metabolism. The transfer of entire BGCs can confer a recipient fungus with the ability to produce novel bioactive compounds, providing a selective advantage.
Genomic studies of Aspergillus ustus have provided evidence for HGT in shaping its secondary metabolome. For instance, a 2015 study identified 52 secondary metabolite gene clusters in the draft genome of Aspergillus ustus 3.3904. nih.gov Comparative genomic analyses revealed that several of these clusters may have been acquired through horizontal gene transfer, including the cluster responsible for viridicatumtoxin (B611690) production. nih.gov
The investigation of HGT for the this compound biosynthetic gene cluster would require a multi-step approach:
Identification of the this compound BGC: This is the essential first step.
Phylogenetic Analysis: Once the genes within the cluster are identified, their evolutionary history can be inferred through phylogenetic analysis. The DNA and protein sequences of the this compound biosynthetic enzymes would be compared to homologous sequences from a wide range of other fungi and even other kingdoms.
Synteny Analysis: The arrangement and order of genes (synteny) within the this compound cluster would be compared to that in other species. A high degree of synteny with a distantly related species, coupled with an absence of the cluster in closely related species, would be strong evidence for HGT.
Currently, there is no direct scientific evidence to suggest that the biosynthetic gene cluster for this compound has been acquired by Aspergillus ustus through a horizontal gene transfer event. Such an investigation is contingent on the future identification and characterization of the specific gene cluster responsible for the biosynthesis of this compound.
Synthetic Chemical Strategies for Ustusol a and Analogs
Total Synthesis Approaches to the Drimane (B1240787) Framework
Total synthesis of drimane-type sesquiterpenoids like Ustusol A involves the de novo construction of the bicyclic drimane core. This often requires sophisticated chemical methodologies to assemble the carbon skeleton and introduce the necessary functional groups with precise control over stereochemistry.
One reported total synthesis approach to the drimane framework and related C-15 oxygenated drimane-type sesquiterpenoids utilizes a gold-catalyzed tandem reaction. This method is notable for its efficiency, capable of constructing five chemical bonds, two rings, and two stereogenic centers in a single step, providing a unified strategy for accessing this class of compounds wikidata.org.
A specific synthesis relevant to this compound (referred to as "ustusal A" in the publication) describes an 11-step linear sequence starting from the abundant feedstock chemical (+)-sclareolide thegoodscentscompany.com. This synthesis exemplifies the strategies employed to build the drimane core and introduce the characteristic functionalities of this compound.
Biomimetic Synthetic Pathways
Biomimetic synthesis aims to replicate natural biosynthetic processes in the laboratory to construct complex molecules bioregistry.iouni.lu. Drimane-type sesquiterpenoids are biosynthesized in nature from farnesyl diphosphate (B83284) (FPP) through cyclization reactions involving cationic intermediates fishersci.caalfa-chemistry.com. While a direct, complete biomimetic total synthesis of this compound mirroring its exact natural pathway from FPP was not detailed in the consulted literature, the understanding of drimane biosynthesis informs synthetic strategies, particularly in designing cyclization reactions that can efficiently form the bicyclic core. Studies on the biosynthesis of fungal drimane-type sesquiterpene esters have shed light on the enzymatic machinery and intermediates involved in the natural formation of these structures alfa-chemistry.com.
Stereoselective Construction of Key Chiral Centers
The biological activity of natural products is often highly dependent on their specific three-dimensional structure, necessitating precise stereochemical control during synthesis uni.lulibretexts.org. This compound possesses several chiral centers, and the stereoselective construction of these centers is a critical aspect of its total synthesis.
In the reported synthesis of "ustusal A", key stereocenters, particularly the 1,4-cis-hydroxyl groups, were established using a singlet oxygen [4+2] cycloaddition reaction followed by stereospecific allylic oxidation thegoodscentscompany.com. This highlights the use of reactions that inherently favor the formation of specific stereoisomers. The regioselective dehydration of an aldehyde alcohol intermediate was also a crucial step in this synthesis, influencing the position of double bonds necessary for subsequent cycloaddition thegoodscentscompany.com.
Other total synthesis efforts targeting drimane-type sesquiterpenoids have also focused on enantioselective routes, often starting from chiral precursors or employing chiral catalysts to control the absolute stereochemistry of the final product.
Semisynthesis and Derivatization from Natural Precursors
Semisynthesis involves using readily available natural compounds as starting materials for the synthesis of more complex natural products or their analogs. This approach can be particularly advantageous for molecules like this compound, which share a common structural motif with more abundant natural products.
As mentioned earlier, the synthesis of "ustusal A" utilized (+)-sclareolide, a natural labdane-type diterpenoid, as a starting material thegoodscentscompany.com. (+)-Sclareolide, with its pre-existing bicyclic structure, serves as a valuable chiral pool building block, reducing the number of steps required to construct the drimane framework compared to a total synthesis starting from simple achiral precursors. Similarly, (-)-sclareol has been explored as a chiral educt for the sustainable synthesis of various natural products, including drimane-type sesquiterpenoids.
Semisynthesis also allows for the efficient generation of derivatives and analogs by modifying specific functional groups or introducing new moieties onto the natural precursor or an intermediate.
Exploration of Structure-Activity Relationships via Analog Synthesis (non-clinical endpoint focus)
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. For this compound and its analogs, SAR exploration focuses on identifying structural features responsible for observed non-clinical activities, such as antifungal properties.
This compound itself has shown moderate activity against several species of plant pathogenic fungi, including Thielaviopsis paradoxa, Pestalotia calabae, and Gloeosporium musarum wikipedia.org. Other drimane sesquiterpenoids isolated from Aspergillus ustus have exhibited cytotoxic activity against various tumor cell lines wikidata.org.
Advanced Analytical Methodologies for Ustusol a Research
Chromatographic Separation Techniques
Chromatographic methods are central to the isolation and purity assessment of chemical compounds. In the context of Ustusol A research, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent the state-of-the-art for achieving high-resolution separations.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound from crude extracts or synthetic reaction mixtures. The versatility of HPLC allows for the fine-tuning of separation parameters to achieve optimal resolution and yield. A typical HPLC protocol for the purification of this compound might involve a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
The purity of the isolated this compound is subsequently assessed using analytical HPLC. By developing a validated HPLC method, researchers can quantify the purity of a given sample with high accuracy and precision. The peak area of this compound in the chromatogram is directly proportional to its concentration, allowing for a quantitative determination of its purity against any detectable impurities.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) in Complex Matrices
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, improved sensitivity, and significantly faster analysis times. researchgate.netnih.gov This is particularly crucial when dealing with low concentrations of this compound in the presence of numerous interfering substances. The enhanced separation efficiency of UPLC minimizes matrix effects, which can otherwise suppress or enhance the ionization of the target analyte in mass spectrometry-based detection. nih.gov
Spectroscopic and Spectrometric Characterization Techniques
Once a pure sample of this compound is obtained, a battery of spectroscopic and spectrometric techniques is employed to elucidate its chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules like this compound. arxiv.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework of this compound. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range correlations between protons and carbons, which helps to connect different molecular fragments. Through the careful analysis of these 1D and 2D NMR datasets, the complete planar structure of this compound can be pieced together. nih.gov
| Experiment | Information Obtained |
| ¹H NMR | Number of unique protons, their chemical environment, and multiplicity. |
| ¹³C NMR | Number of unique carbons and their chemical environment. |
| COSY | Connectivity between neighboring protons (¹H-¹H correlations). |
| HSQC | Direct one-bond correlations between protons and carbons (¹H-¹³C). |
| HMBC | Long-range (2-3 bond) correlations between protons and carbons. |
| NOESY | Through-space correlations between protons, providing stereochemical insights. |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination
To determine the elemental composition of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice. researchgate.net This method provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated masses of all possible elemental compositions.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment
Many natural products, and potentially this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. Determining the absolute configuration of these stereocenters is a critical final step in structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. frontiersin.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov
The experimental ECD spectrum of this compound is compared with the theoretically calculated ECD spectra for all possible stereoisomers. These theoretical spectra are generated using quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration of this compound.
Non-Targeted Metabolomics Approaches for Discovery
The discovery of novel secondary metabolites from complex fungal sources, such as Aspergillus ustus, has been significantly advanced by the adoption of non-targeted metabolomics. This hypothesis-generating approach allows for a broad and unbiased survey of all detectable small molecules in a sample, providing a powerful tool for identifying previously uncharacterized compounds like this compound. frontiersin.org The core principle of non-targeted metabolomics lies in comparing the metabolic profiles of different sample groups to pinpoint unique or differentially expressed molecules that may represent novel natural products. researchgate.net
The process begins with the cultivation of the fungus under various conditions to stimulate the production of a wide array of secondary metabolites. springernature.com Fungi possess many biosynthetic gene clusters that are not expressed under standard laboratory conditions, often referred to as "silent" or "cryptic" gene clusters. frontiersin.org By altering culture parameters such as media composition, temperature, pH, and co-cultivation with other microorganisms, researchers can induce the expression of these silent pathways, leading to the production of novel compounds.
Once the fungal cultures are established, the metabolites are extracted from both the mycelium and the culture broth. springernature.com These extracts then undergo analysis, typically using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), a technique known as LC-HRMS. springernature.com This instrumentation separates the complex mixture of molecules and measures their mass-to-charge ratios with high accuracy, generating a vast amount of data that constitutes the metabolic fingerprint of the sample.
The subsequent data analysis is a critical and complex step in the non-targeted metabolomics workflow. Advanced bioinformatics software and statistical methods are employed to process the raw data, which includes peak detection, alignment, and normalization. springernature.com Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are then used to compare the metabolic profiles of different culture conditions. These analyses can reveal ions that are present in only one condition or are significantly upregulated, highlighting them as potential novel metabolites.
A key innovation in the discovery process is the use of molecular networking. nih.govresearchgate.net This computational approach organizes MS/MS fragmentation data to visualize the chemical space of the detected metabolites. In a molecular network, structurally similar molecules with similar fragmentation patterns cluster together. acs.org This allows researchers to rapidly identify known compounds by comparison to spectral libraries and, more importantly, to pinpoint clusters of related but unknown compounds, suggesting the presence of a family of novel natural products. The discovery of a new cluster of nodes in a molecular network could, for instance, lead to the targeted isolation of a compound like this compound.
The following table provides an overview of the general workflow for the discovery of novel fungal metabolites using non-targeted metabolomics:
| Step | Description | Key Technologies/Methods |
| 1. Fungal Cultivation | Growth of the fungus (e.g., Aspergillus ustus) under diverse conditions to induce a broad range of secondary metabolite production. | Varied culture media, temperatures, pH levels, co-cultivation. |
| 2. Metabolite Extraction | Isolation of small molecules from the fungal mycelium and the liquid culture media. | Liquid-liquid extraction, solid-phase extraction. |
| 3. Data Acquisition | Analysis of the crude extracts to obtain high-resolution mass spectral data for all detectable metabolites. | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), MS/MS fragmentation. |
| 4. Data Processing & Statistical Analysis | Conversion of raw data into a manageable format and identification of statistically significant differences between sample groups. | Peak picking, alignment, normalization software; PCA, OPLS-DA. |
| 5. Compound Identification & Dereplication | Putative identification of known compounds and highlighting of unknown molecules using spectral databases and molecular networking. | Global Natural Products Social (GNPS) Molecular Networking, comparison with spectral libraries. |
| 6. Targeted Isolation & Structure Elucidation | Purification of the novel compound of interest from the crude extract and determination of its chemical structure. | Preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy. |
This systematic approach not only accelerates the discovery of new chemical entities but also provides insights into the metabolic responses of fungi to their environment. For instance, a non-targeted metabolomics study of Aspergillus ustus could reveal the production of unique compounds in response to specific environmental stressors, opening new avenues for natural product discovery.
The table below lists some of the known secondary metabolites from fungi belonging to the Aspergillus section Usti, the group to which Aspergillus ustus belongs. The application of non-targeted metabolomics is expected to expand this list with novel structures like this compound. journal-vniispk.ru
| Compound Class | Example Compounds |
| Drimane (B1240787) Sesqueterpenoids | - |
| Isoquinoline Alkaloids | TMC-120 A, TMC-120 B, TMC-120 C |
| Meroterpenoids | Austalide O, Austalide J |
| Anthraquinone Pigments | Averufin, Versicolorin C |
Biological Activities and Mechanistic Insights of Ustusol a Non Clinical Focus
Antimicrobial Activities against Fungal Pathogens (e.g., Plant Pathogenic Fungi)
Research has indicated that Ustusol A exhibits inhibitory activity against a range of plant pathogenic fungi. Specifically, it has demonstrated effects against Thielaviopsis paradoxa, Pestalotia calabae, and Gloeosporium musarum. While these findings suggest a potential role for this compound in agricultural applications as a natural antifungal agent, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively documented in the currently available literature.
Antimicrobial Activities against Bacterial Strains (e.g., Vancomycin-Resistant Enterococcus faecium, Multidrug-Resistant Staphylococcus aureus)
The antibacterial properties of drimane (B1240787) sesquiterpenoids isolated from Aspergillus ustus have been a subject of investigation. Studies on compounds structurally related to this compound have shown weak activity against clinically significant bacterial pathogens, including vancomycin-resistant Enterococcus faecium (VRE) and multidrug-resistant Staphylococcus aureus (MRSA). However, there is a lack of specific data directly detailing the antibacterial efficacy of this compound itself against these challenging bacterial strains. Further research is required to elucidate the direct antibacterial spectrum and potency of this compound.
Cellular Antiproliferative Activities (in vitro cell lines)
The potential of this compound and its analogs as antiproliferative agents has been explored in various cancer cell lines.
Activity against Specific Cancer Cell Lines (e.g., CAL-62, MG-63, A549, HL-60, HepG2)
While direct and comprehensive studies on the antiproliferative effects of this compound across a wide panel of cancer cell lines are limited, research on closely related compounds provides some insights. A related compound, ustusolate A, also isolated from Aspergillus ustus, exhibited weak cytotoxic effects against the human promyelocytic leukemia cell line (HL-60) and the human lung carcinoma cell line (A549). Another compound isolated from the same fungal source demonstrated antiproliferative activity against the human thyroid cancer cell line (CAL-62) and the human osteosarcoma cell line (MG-63). At present, specific IC50 values for this compound against these, or the human hepatocellular carcinoma cell line (HepG2), are not available in the public domain.
Differential Activity Against Normal Versus Transformed Cell Lines
Information regarding the selective cytotoxicity of this compound, comparing its effects on cancerous versus normal, non-transformed cell lines, is not currently available in the scientific literature. Such studies are crucial in evaluating the therapeutic potential of any new anticancer compound, as a high degree of selectivity towards cancer cells is a desirable characteristic to minimize side effects.
Zooplankton Toxicological Profiles
The ecotoxicological impact of this compound, particularly its effects on aquatic organisms such as zooplankton, has not been reported. Toxicological profiling is an essential step in the environmental risk assessment of any new chemical entity.
Proposed Mechanisms of Action at the Cellular and Molecular Level (excluding human clinical)
The precise cellular and molecular mechanisms through which this compound exerts its biological activities have yet to be elucidated. For many natural products with antimicrobial and antiproliferative properties, the mechanisms of action can be diverse, ranging from disruption of cell membranes and inhibition of essential enzymes to the induction of apoptosis and interference with cell signaling pathways. Without specific studies on this compound, any proposed mechanism would be purely speculative and based on the activities of other sesquiterpenoid compounds.
Ecological and Environmental Significance
Role in Microbial Interactions and Chemical Ecology
Chemical ecology explores the role of chemical signals and substances in mediating interactions between organisms and their environment. Microorganisms engage in diverse interactions, which can be positive (e.g., mutualism, commensalism) or negative (e.g., antagonism, competition, parasitism) dacollege.orgmicrobenotes.comlibretexts.orgnih.gov. Fungal secondary metabolites, such as Ustusol A, are known to play crucial ecological roles, influencing the development, survival, and competitiveness of the producing organisms within their habitats uni-marburg.de.
This compound is produced by the fungus Aspergillus ustus . Strains of Aspergillus ustus have been isolated from various marine sources, including marine sponges and mangrove environments researchgate.netresearchgate.netmdpi.commdpi.com. The production of secondary metabolites by fungi in these complex microbial communities suggests a role in chemical communication and defense strategies rsc.orgtaylorfrancis.com. While broad principles of microbial interactions and chemical ecology are well-established microbenotes.comyoutube.commpg.de, specific detailed research findings on the precise mechanisms by which this compound influences microbial interactions beyond direct inhibition are not extensively detailed in the available information. However, its antifungal activity implies a role in antagonistic interactions with other fungi in its environment.
Potential in Biocontrol Applications (e.g., Plant Pathogen Inhibition)
Research has indicated the potential of this compound in biocontrol applications, particularly concerning the inhibition of plant pathogens. Studies have shown that this compound exhibits moderate activity against several agriculturally important phytopathogenic fungi rsc.orgacs.org.
Specifically, this compound has demonstrated inhibitory effects against:
Botrytis cinerea rsc.orgacs.org
Alternaria alternata rsc.orgacs.org
Fusarium oxysporum f. sp. pisi rsc.orgacs.org
The ability of this compound to inhibit these plant pathogens suggests its potential as a natural antifungal agent. Fungal secondary metabolites are recognized for their significant role in crop protection due to their antifungal properties against phytopathogens that can severely impact crop yield and quality acs.org. The exploration of fungal products for novel compounds effective against phytopathogens is an area of increasing scientific interest acs.org.
While the activity is described as moderate rsc.orgacs.org, these findings highlight this compound as a compound with properties relevant to the biological control of plant diseases. The use of microbial metabolites for controlling plant pathogens is a key aspect of developing sustainable agricultural practices mdpi.commdpi.comapsnet.orgscirp.org.
Contribution to Marine and Mangrove Natural Product Diversity
This compound contributes to the rich diversity of natural products discovered from marine and mangrove ecosystems. These environments are recognized as prolific sources of structurally diverse and biologically active secondary metabolites mdpi.comuniv-cotedazur.eutargetmol.comnih.govrsc.org. The isolation of Aspergillus ustus strains, which produce this compound and related compounds, from marine sponges and mangrove habitats underscores the role of fungi in these environments as producers of unique chemical entities researchgate.netresearchgate.netmdpi.commdpi.com.
Mangrove ecosystems, with their unique ecological conditions, host a variety of microorganisms, including fungi, that produce a wide array of secondary metabolites researchgate.netmdpi.commdpi.com. Similarly, marine microorganisms, including fungi isolated from marine invertebrates like sponges, are a significant source of novel natural products researchgate.netuniv-cotedazur.eutargetmol.comnih.govrsc.org. The discovery of this compound from such sources enriches the catalog of marine and mangrove-derived natural products, highlighting the potential of these habitats for bioprospecting and the discovery of compounds with ecological and potential applied significance.
The ongoing exploration of fungi from these underexplored habitats continues to reveal novel bioactive substances, contributing to our understanding of the chemical interactions occurring within these ecosystems and providing potential leads for various applications researchgate.netmdpi.commdpi.comresearchgate.net.
Compound Information
| Compound Name | PubChem CID |
| This compound | 44557562 |
Data Table: Antifungal Activity of this compound
While specific quantitative data (e.g., MIC values) for this compound against the mentioned plant pathogens were not consistently available across the search results, the qualitative finding of moderate activity against these species is reported rsc.orgacs.org.
| Target Plant Pathogen | Activity Level | Reference |
| Botrytis cinerea | Moderate | rsc.orgacs.org |
| Alternaria alternata | Moderate | rsc.orgacs.org |
| Fusarium oxysporum f. sp. pisi | Moderate | rsc.orgacs.org |
Future Perspectives and Research Trajectories
Unlocking Cryptic Biosynthetic Pathways and Silent Gene Clusters
The genetic blueprint for the production of secondary metabolites like Ustusol A in fungi is encoded within biosynthetic gene clusters (BGCs). Gen-omic studies of Aspergillus ustus have revealed the presence of numerous BGCs, many of which are not expressed under standard laboratory conditions and are thus considered "silent" or "cryptic". nih.gov A key future research direction is the identification and activation of the specific BGC responsible for this compound biosynthesis.
Future efforts will likely involve genome mining of the Aspergillus ustus genome to locate the putative this compound cluster. This can be achieved by searching for genes encoding key enzymes in terpenoid biosynthesis, such as terpene cyclases and cytochrome P450 monooxygenases, which are known to be involved in the synthesis of related drimane (B1240787) sesquiterpenoids in other fungi. cjnmcpu.comsemanticscholar.org For instance, the biosynthesis of drimane sesquiterpene esters in Aspergillus calidoustus has been shown to involve a drimenol (B159378) cyclase and subsequent modifications by P450 enzymes. nih.gov
Once the putative BGC is identified, various strategies can be employed to activate its expression. These include the overexpression of pathway-specific transcription factors, which can trigger the transcription of the entire gene cluster. frontiersin.orgoipub.com Another promising approach is the use of epigenetic modifiers to alter chromatin structure and make the silent genes accessible for transcription. frontiersin.org The successful activation of the this compound BGC would not only confirm its genetic basis but also potentially lead to the discovery of novel, structurally related compounds.
Biotechnological Production and Strain Improvement
Currently, the production of this compound relies on the fermentation of its natural producer, Aspergillus ustus. A significant area for future research is the development of optimized and scalable biotechnological production processes. This involves a multi-faceted approach encompassing both fermentation optimization and strain improvement.
Fermentation optimization strategies will aim to enhance the yield of this compound by systematically refining culture conditions. isomerase.comnih.govnih.gov This includes the optimization of medium components (e.g., carbon and nitrogen sources), pH, temperature, and aeration. Statistical methods like Design of Experiment (DoE) can be employed to efficiently identify the optimal parameters for maximizing production.
In parallel, strain improvement of Aspergillus ustus through genetic engineering holds immense potential. Overexpression of key biosynthetic genes, identified from the BGC, could significantly boost the production of this compound. Furthermore, heterologous expression of the entire this compound biosynthetic pathway in a more tractable host organism, such as Saccharomyces cerevisiae or a different strain of Aspergillus, could offer a more controlled and efficient production platform. researchgate.net This approach would also facilitate the engineering of the pathway to produce novel analogs of this compound.
Exploration of Novel Biological Activities
Preliminary studies on drimane sesquiterpenoids isolated from Aspergillus ustus and other fungi have revealed a spectrum of interesting biological activities, including cytotoxic, antifungal, and anti-inflammatory properties. mdpi.commicrobialcell.commicrobialcell.comnih.govnih.govnih.govresearchgate.net For instance, certain drimane sesquiterpenoids from A. ustus have shown antiproliferative activity against human tumor cell lines. nih.govmdpi.com This lays the groundwork for a more comprehensive exploration of the pharmacological potential of this compound.
Future research should focus on systematic screening of this compound against a broad range of biological targets. This could include a wider panel of cancer cell lines, pathogenic bacteria and fungi (including drug-resistant strains), and viruses. microbialcell.commicrobialcell.comnih.gov Furthermore, assays to evaluate its potential as an enzyme inhibitor, for example against proteases or kinases, could uncover novel mechanisms of action. The investigation of its anti-inflammatory properties, potentially through targeting pathways like NF-κB, also presents a promising avenue. mdpi.com The synthesis of derivatives of this compound will be crucial in establishing structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity.
Development of Chemoenzymatic Synthesis Methods
While the total synthesis of drimane sesquiterpenoids has been achieved, chemoenzymatic approaches offer a powerful strategy for the efficient and stereoselective synthesis of this compound and its analogs. This methodology combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions.
A key area of future research will be the discovery and characterization of enzymes that can be utilized in the synthesis of the drimane skeleton or in the modification of the this compound molecule. For example, the use of recombinant squalene-hopene cyclase has been demonstrated for the synthesis of drimane-type sesquiterpenes. nih.gov Moreover, the discovery of P450 enzymes capable of hydroxylating the drimane core at specific positions opens up possibilities for generating a diverse range of this compound derivatives. nih.govbeilstein-journals.org These enzymes could be used either as isolated catalysts or in whole-cell biotransformation systems to introduce specific functional groups to a chemically synthesized precursor, leading to the efficient production of novel compounds with potentially improved biological activities.
Computational Approaches in this compound Research
Computational tools are becoming increasingly integral to natural product research and offer significant potential to accelerate the study of this compound. Future research can leverage a variety of computational approaches to gain deeper insights into its biological properties and to guide the development of new derivatives.
Molecular docking simulations can be employed to predict the potential biological targets of this compound by modeling its interaction with the binding sites of various proteins. nih.govresearchgate.netnih.gov This can help to prioritize experimental screening efforts and to elucidate its mechanism of action at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
